Methyl 4-amino-1,2-thiazole-3-carboxylate
Overview
Description
“Methyl 4-amino-1,2-thiazole-3-carboxylate” is a compound useful in organic synthesis . It is a part of the 2-aminothiazole class of organic medicinal compounds, which are utilized as starting materials for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis Analysis
The synthesis of 2-aminothiazole derivatives involves the use of FTIR and NMR (1H and 13C) for characterization . The yield and melting point of the synthesized compounds can vary depending on the specific synthesis process .Molecular Structure Analysis
The molecular structure of “Methyl 4-amino-1,2-thiazole-3-carboxylate” is related to its aromaticity and the stabilization of the five-membered ring by two double bonds C=C and C=N . The NH2 is proximal to and H-bonds with the imidazole ring of His244 .Chemical Reactions Analysis
“Methyl 4-amino-1,2-thiazole-3-carboxylate” is involved in the formation of Schiff bases, which have diverse therapeutic roles . The compound shows good reactivity, as indicated by its small band gap energies .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-amino-1,2-thiazole-3-carboxylate” are not specified in the available resources .Scientific Research Applications
Corrosion Inhibition
Methyl 4-amino-1,2-thiazole-3-carboxylate and its derivatives have applications in the field of corrosion inhibition. For instance, 2-amino-4-methyl-thiazole has been studied for its effectiveness in protecting mild steel from corrosion in acidic environments. The compound's ability to form a barrier film on the metal surface significantly enhances corrosion resistance (Yüce et al., 2014).
Antimicrobial and Antitumor Applications
Some derivatives of Methyl 4-amino-1,2-thiazole-3-carboxylate show potential in the treatment of certain medical conditions. For example, derivatives like Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate demonstrate significant in vivo antifilarial activity and in vitro antitumor properties (Kumar et al., 1993). Additionally, 2-Amino-4-Methylthiazole analogs have shown remarkable antimicrobial activity, especially against Gram-positive and Gram-negative bacteria and fungal infections (Omar et al., 2020).
Synthesis of Heterocyclic γ-Amino Acids
4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, which are related to Methyl 4-amino-1,2-thiazole-3-carboxylate, are used in synthesizing constrained heterocyclic γ-amino acids. These acids are valuable for mimicking the secondary structures of proteins like helices and β-sheets (Mathieu et al., 2015).
Fluorescent Material Synthesis
Another application of Methyl 4-amino-1,2-thiazole-3-carboxylate derivatives is in the synthesis of fluorescent materials. For example, 2-furylthiazole-4-carboxylic acid methyl ester, derived from biomass and amino acids, demonstrates strong photoluminescence, indicating its potential use in material science (Tanaka et al., 2015).
Future Directions
properties
IUPAC Name |
methyl 4-amino-1,2-thiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2S/c1-9-5(8)4-3(6)2-10-7-4/h2H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZIIMXTDNUMIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NSC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10547754 | |
Record name | Methyl 4-amino-1,2-thiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-1,2-thiazole-3-carboxylate | |
CAS RN |
734492-43-4 | |
Record name | Methyl 4-amino-1,2-thiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10547754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-amino-1,2-thiazole-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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